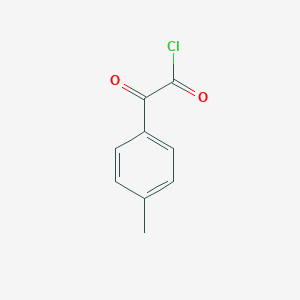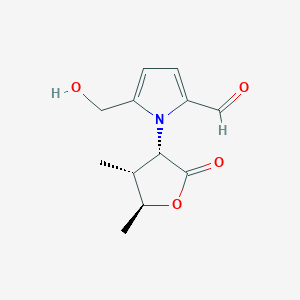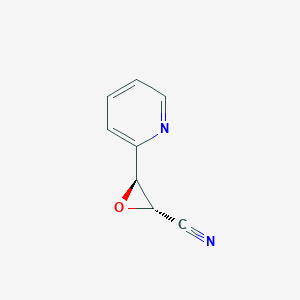
(4-Methylphenyl)(oxo)acetyl chloride
Overview
Description
(4-Methylphenyl)(oxo)acetyl chloride, also known as 4-methylbenzoyl chloride, is an organic compound with the molecular formula C9H7ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it a valuable reagent in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylphenyl)(oxo)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylbenzoyl chloride with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically takes place under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of 4-methylacetophenone using thionyl chloride or phosphorus trichloride. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:
Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the 4-methylbenzoyl group into aromatic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methylbenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Friedel-Crafts Acylation: Typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an aromatic substrate.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring a base such as pyridine to neutralize the hydrochloric acid byproduct.
Hydrolysis: Requires aqueous conditions, often with a mild base like sodium bicarbonate to neutralize the resulting acid.
Major Products Formed
Friedel-Crafts Acylation: Produces 4-methylbenzoylated aromatic compounds.
Nucleophilic Substitution: Yields various substituted 4-methylbenzoyl derivatives.
Hydrolysis: Results in the formation of 4-methylbenzoic acid.
Scientific Research Applications
(4-Methylphenyl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the preparation of biologically active molecules and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. In biological systems, it can modify proteins and enzymes by acylating amino acid residues, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and substrates it interacts with.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the methyl group on the aromatic ring.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a methyl group, leading to different reactivity and applications.
4-Chlorobenzoyl Chloride: Has a chlorine atom on the aromatic ring, affecting its electronic properties and reactivity.
Uniqueness
(4-Methylphenyl)(oxo)acetyl chloride is unique due to the presence of the methyl group, which influences its reactivity and the types of products it can form. This methyl group can enhance the compound’s lipophilicity and alter its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-oxoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6-2-4-7(5-3-6)8(11)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXFIUMDEHFGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548106 | |
| Record name | (4-Methylphenyl)(oxo)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105457-91-8 | |
| Record name | (4-Methylphenyl)(oxo)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)





![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)


![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)

